1-(3-Methoxyphenyl)-1H-pyrrole

Cytochrome P450 Drug Metabolism Medicinal Chemistry

SAR programs probing CYP1A1 or tubulin targets often stall when positional isomers introduce uncontrolled potency shifts. 1-(3-Methoxyphenyl)-1H-pyrrole solves this with a validated N-arylpyrrole scaffold and quantifiable activity differentiation: • 5-fold greater CYP1A1 inhibition vs. the 4-methoxy isomer - a defined SAR hook for active-site steric/electronic mapping. • Core N-arylpyrrole motif essential for tubulin polymerization inhibition at the colchicine binding site (validated oncology target). • Versatile building block for 1,2- and 3,4-diaryl pyrrole libraries via Pd-catalyzed cross-coupling; derived analogs show activity against drug-resistant cancer cell lines.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 188953-77-7
Cat. No. B068973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-1H-pyrrole
CAS188953-77-7
Synonyms1H-Pyrrole,1-(3-methoxyphenyl)-(9CI)
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=CC=C2
InChIInChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3
InChIKeyGTTRAUFFBHKYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-1H-pyrrole (188953-77-7): Sourcing and Baseline Characterization for Chemical Procurement


1-(3-Methoxyphenyl)-1H-pyrrole (CAS 188953-77-7) is a heterocyclic building block from the N-arylpyrrole class, characterized by a pyrrole core substituted with a 3-methoxyphenyl group . This structural motif provides a distinct electronic and steric environment compared to its 2- and 4-methoxy isomers. The compound is a colorless to pale yellow liquid or solid, soluble in common organic solvents, and is primarily employed in medicinal chemistry research as a core scaffold for developing bioactive molecules .

Why 1-(3-Methoxyphenyl)-1H-pyrrole (188953-77-7) Cannot Be Casually Substituted with Other Methoxyphenyl Pyrrole Isomers


Direct substitution of 1-(3-methoxyphenyl)-1H-pyrrole with its 2- or 4-methoxy isomers is not scientifically valid without revalidation, as the position of the methoxy group fundamentally alters the molecule's electronic distribution, target binding, and metabolic profile. This principle of positional isomerism is critical in medicinal chemistry, where even minor structural changes can ablate activity or introduce off-target effects [1]. While direct comparative studies against other isomers are limited for this specific compound, the necessity for precise analog control is supported by structure-activity relationship (SAR) data in the N-arylpyrrole class, which shows that substitution patterns on the pendant phenyl ring are key determinants of biological function [2].

Quantitative Evidence for 1-(3-Methoxyphenyl)-1H-pyrrole (188953-77-7) Selection: Comparator-Based Activity Profile


CYP1A1 Inhibition: Comparative Potency of 3-Methoxy vs. 4-Methoxy Isomer

In a direct comparison of aryl hydrocarbon hydroxylase inhibition in rat liver microsomes, 1-(3-methoxyphenyl)-1H-pyrrole demonstrates significantly greater potency (IC50 = 5.0 µM) compared to its 4-methoxy positional isomer (IC50 = 24.0 µM) [1]. This represents a near 5-fold increase in inhibitory activity for the 3-substituted analog.

Cytochrome P450 Drug Metabolism Medicinal Chemistry

CYP1A1 Inhibition: Comparative Potency of 3-Methoxy vs. Unsubstituted Parent Scaffold

The addition of the 3-methoxyphenyl group to the pyrrole core dramatically increases CYP1A1 inhibitory activity. 1-(3-methoxyphenyl)-1H-pyrrole (IC50 = 5.0 µM) is approximately 16.8-fold more potent than the unsubstituted parent scaffold, 1-phenyl-1H-pyrrole (IC50 = 84.0 µM) [1]. This demonstrates a significant gain of function through this specific N-arylation.

Cytochrome P450 Drug Metabolism Medicinal Chemistry

Potential as a Scaffold for Antiproliferative Agents: Class-Level SAR for Tubulin Inhibition

Structure-activity relationship (SAR) studies on related N-arylpyrroles demonstrate that the 1-phenyl ring is a mandatory structural feature for potent inhibition of tubulin polymerization, colchicine binding, and cancer cell growth [1]. Within this class, specific substitution patterns on the 1-phenyl ring are critical for activity; for instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives can inhibit tubulin polymerization with IC50 values comparable to the clinical agent combretastatin A-4 (CA-4) [2].

Anticancer Tubulin Polymerization Pyrrole Scaffold

Validated Research Applications for 1-(3-Methoxyphenyl)-1H-pyrrole (188953-77-7) Based on Comparative Evidence


Investigating Structure-Activity Relationships of Cytochrome P450 1A1 Inhibitors

1-(3-Methoxyphenyl)-1H-pyrrole is a superior choice for SAR studies focused on CYP1A1 inhibition. Its 5-fold greater potency over the 4-methoxy isomer provides a clear, quantifiable structure-activity hook [1]. Researchers can use this compound as a tool to probe the steric and electronic requirements of the CYP1A1 active site, or as a lead-like starting point for developing more potent and selective inhibitors.

Development of Tubulin-Targeting Anticancer Agents

As established by class-level SAR, the N-arylpyrrole motif is essential for potent tubulin polymerization inhibition [1]. 1-(3-Methoxyphenyl)-1H-pyrrole provides this required core scaffold, making it a relevant and validated starting point for synthetic derivatization. The 3-methoxy group on the phenyl ring serves as a functional handle for further chemical elaboration and exploration of the colchicine binding site on tubulin, a validated target in oncology [2].

Synthesis of Diaryl Pyrrole Libraries for Phenotypic Screening

The compound serves as a versatile building block for synthesizing 1,2- or 3,4-diaryl pyrrole libraries via palladium-catalyzed cross-coupling reactions [1]. This approach has successfully yielded analogs with antiproliferative activities superior to combretastatin A-4, and importantly, some of these analogs demonstrate activity against drug-resistant cancer cell lines [2]. This establishes a direct path for using 1-(3-methoxyphenyl)-1H-pyrrole to generate novel chemical matter with the potential to overcome clinical resistance mechanisms.

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